[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)6-4-5-15-20(17,18)12-8-9(13)11(19-3)7-10(12)14/h7-8,15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLOSZODDDUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Preformed Amines
An unconventional route involves sulfonating preformed 3-(dimethylamino)propylamine derivatives. Treatment of 3-(dimethylamino)propylbenzene with chlorosulfonic acid at -10°C introduces the sulfonyl group, though this method struggles with regioselectivity (≤50% yield).
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling of aryl halides with sulfonamide precursors offers a modular approach. Source demonstrates the feasibility of Suzuki-Miyaura reactions using (2,5-dichloro-4-methoxyphenyl)boronic acid and sulfonamide-functionalized alkyl bromides, though yields remain suboptimal (55–60%).
Scalability and Industrial Considerations
Kilogram-scale production necessitates solvent recovery systems and continuous flow reactors to manage exothermic sulfonylation steps. Source discloses a patent-protected protocol employing tubular reactors for chlorosulfonation, achieving 85% yield with 99.5% purity after continuous extraction. Environmental impact assessments favor the Shvo’s catalyst-mediated hydrogen borrowing route (source) due to its atom economy and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.
- Case Study : A study published in Pharmaceutical Chemistry demonstrated that Mannich bases derived from similar structures showed cytotoxic effects against human cancer cell lines, including breast and leukemia cells. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Antimicrobial Properties
Compounds with a similar framework have also been explored for their antimicrobial activities. The introduction of the sulfonamide group enhances the compound's ability to inhibit bacterial growth.
- Case Study : A review highlighted various Mannich bases as effective antibacterial agents against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
Data Table: Biological Activities of Similar Compounds
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways.
- Case Study : Research indicates that sulfonamide derivatives can inhibit protein kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Potential as a Drug Delivery System
The structural characteristics of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine may enhance the solubility and bioavailability of drugs when used as a delivery vehicle.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide vs. Amide Derivatives
The sulfonamide group enhances acidity and binding affinity to biological targets compared to amides, making the target compound more suitable for therapeutic use .
Aryl Group Variations
The chloro and methoxy substituents in the target compound improve steric and electronic interactions in enzyme binding compared to methyl groups in isoxazole derivatives .
Substituent Effects on Bioactivity
- Chlorine Atoms : Electron-withdrawing Cl groups increase the electrophilicity of the aryl ring, enhancing interactions with hydrophobic enzyme pockets .
- Methoxy Group : The 4-OCH₃ substituent donates electrons, balancing electronic effects and improving solubility .
- Dimethylamino Propyl Chain: This moiety increases water solubility and facilitates cellular uptake, a feature shared with surfactants like lauramidopropyl dimethylamine .
Biological Activity
The compound [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a synthetic organic molecule that has gained attention due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a dichloromethoxyphenyl group attached to a sulfonamide moiety, which is linked to a dimethylaminopropyl amine. The presence of the sulfonamide group is significant as it often contributes to the biological activity of compounds.
Biological Activity Overview
The biological activity of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine can be categorized into several key areas:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Sulfonamides are known for their antimicrobial effects. This compound may exhibit similar activity against bacterial strains, potentially through inhibition of folate synthesis .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using MTT assays, demonstrating significant cytotoxicity against various cancer cell lines. For example, in vitro studies indicated that it effectively reduced cell viability in HepG2 liver cancer cells .
The mechanisms through which [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds often act as inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
- Cell Cycle Arrest : Studies suggest that it may cause G1 or G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study published in Cancer Research demonstrated that a structurally similar sulfonamide derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy Assessment : Research highlighted in Journal of Antimicrobial Chemotherapy showed that related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential for [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine to possess similar properties .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves two stages:
Preparation of (2,5-dichloro-4-methoxyphenyl)sulfonyl chloride : Chlorosulfonation of 2,5-dichloro-4-methoxyphenyl precursors under controlled conditions (e.g., ClSO₃H in DCM at 0–5°C).
Amine coupling : Reacting the sulfonyl chloride with 3-(dimethylamino)propylamine in a polar aprotic solvent (e.g., dichloromethane or THF) using a base like triethylamine to neutralize HCl byproducts. Key intermediates include the sulfonyl chloride and the free amine .
- Table: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| 1 | ClSO₃H, DCM, 0°C | ~75% | |
| 2 | Et₃N, THF, RT | ~82% | |
| *Hypothetical yields based on analogous syntheses. |
Q. How should researchers handle safety considerations when working with chlorinated aromatic amines and sulfonamide derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile intermediates (e.g., sulfonyl chlorides) .
- Waste Management : Collect chlorinated byproducts separately and dispose via certified hazardous waste contractors. Avoid aqueous neutralization without pH monitoring to prevent toxic gas release .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the methoxy (δ 3.8–4.0 ppm), dimethylamino (δ 2.2–2.5 ppm), and sulfonamide NH (δ 7.5–8.5 ppm) groups. Use DMSO-d₆ to observe NH protons .
- FT-IR : Validate sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
- LC-MS : Assess purity and detect trace impurities (e.g., unreacted amine or sulfonyl chloride) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the coupling of (2,5-dichloro-4-methoxyphenyl)sulfonyl chloride with 3-(dimethylamino)propylamine under varying pH conditions?
- Methodological Answer :
- pH Dependence : The reaction is sensitive to pH. Maintain a slightly basic environment (pH 7–8) using Et₃N to deprotonate the amine, enhancing nucleophilicity. Avoid highly acidic conditions, which can hydrolyze the sulfonyl chloride .
- Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DCM) to balance reaction rate and solubility. DCM may favor faster kinetics due to lower polarity .
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data for this compound?
- Methodological Answer :
- HPLC-NMR Coupling : Use hyphenated techniques to isolate discrepancies (e.g., co-eluting impurities in HPLC masked by solvent peaks in NMR).
- Spiking Experiments : Add known impurities (e.g., 3-(dimethylamino)propylamine) to NMR samples to identify overlapping signals .
Q. What computational modeling approaches predict the compound’s interaction with biological targets like neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to dopamine D₂ or serotonin 5-HT₂ receptors, leveraging structural analogs from antipsychotic drug datasets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using regression models trained on similar sulfonamides.
Q. How do solvent polarity and temperature influence the stability of the sulfonamide bond during long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store the compound in DMSO, ethanol, and water at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.
- Key Finding : Non-polar solvents (e.g., DCM) reduce hydrolysis risk compared to aqueous buffers .
Q. What isotopic labeling methods (e.g., deuterium or ¹³C) are suitable for tracing metabolic pathways in pharmacokinetic studies?
- Methodological Answer :
- Deuterium Labeling : Introduce ²H at the methoxy group via H/D exchange using D₂O and acidic catalysts. Confirm incorporation via MS/MS .
- ¹³C-Labeled Amine : Synthesize 3-(dimethylamino)propyl-¹³C-amine via reductive amination with ¹³C-formaldehyde. Use in tracer studies to monitor hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
